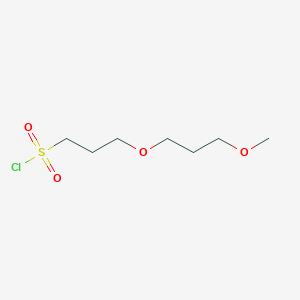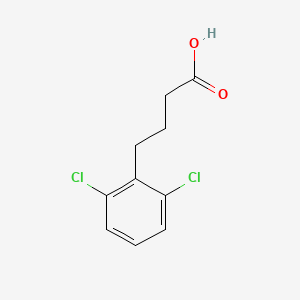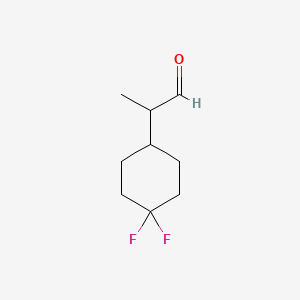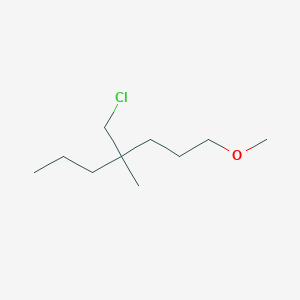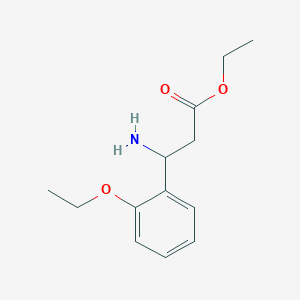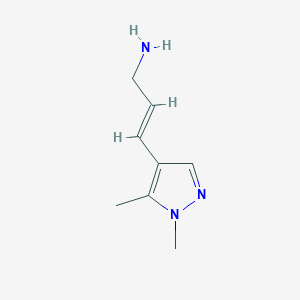
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and an allylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate allyl halide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The allylamine side chain can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamine side chain can yield corresponding oxides, while reduction can yield saturated amines.
Scientific Research Applications
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The allylamine side chain can also play a role in the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine.
1,3-Dimethyl-1H-pyrazole-4-amine: A structurally similar compound with different substitution patterns.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: A related compound with a ketone functional group instead of an amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an allylamine side chain. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H13N3/c1-7-8(4-3-5-9)6-10-11(7)2/h3-4,6H,5,9H2,1-2H3/b4-3+ |
InChI Key |
JVFSWODSQFEGFC-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/CN |
Canonical SMILES |
CC1=C(C=NN1C)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
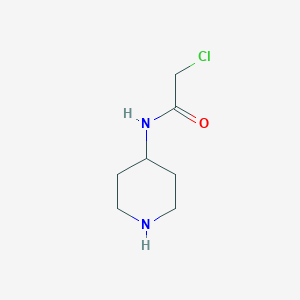
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
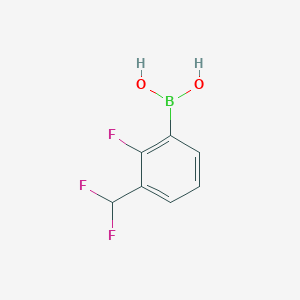
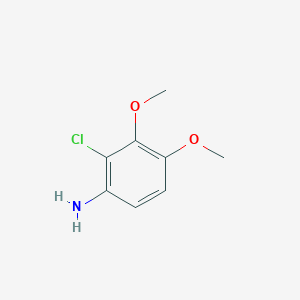

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
